molecular formula C10H10N2O3 B2740256 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid CAS No. 929533-65-3

7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid

Cat. No.: B2740256
CAS No.: 929533-65-3
M. Wt: 206.201
InChI Key: HIHMZZOBFFBDSI-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid is a versatile chemical compound known for its unique structure and diverse applications. This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of hydroxyl and carboxylic acid functional groups enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. One common method includes the reaction of 2,3-dimethylbenzimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are used to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 7-oxo-2,3-dimethylbenzimidazole-5-carboxylic acid.

    Reduction: Formation of 7-hydroxy-2,3-dimethylbenzimidazole-5-alcohol.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

    Benzofuran derivatives: Known for their antimicrobial properties and structural similarity to benzimidazoles.

    Indole derivatives: Exhibit diverse biological activities and share a similar aromatic ring system.

Uniqueness: 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which provide a versatile platform for chemical modifications and enhance its reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-11-9-7(12(5)2)3-6(10(14)15)4-8(9)13/h3-4,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMZZOBFFBDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929533-65-3
Record name 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylic acid
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